molecular formula C18H14O3 B11847928 4H-1-Benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)- CAS No. 65679-28-9

4H-1-Benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)-

Katalognummer: B11847928
CAS-Nummer: 65679-28-9
Molekulargewicht: 278.3 g/mol
InChI-Schlüssel: ANMSUCJCBYNJBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-1-Benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by the presence of a phenyl group and a propenyloxy group attached to the benzopyran core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenyl-4H-1-benzopyran-4-one with an allyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 4H-1-Benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and propenyloxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

4H-1-Benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4H-1-Benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. For example, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects.

Vergleich Mit ähnlichen Verbindungen

    4H-1-Benzopyran-4-one: The parent compound without the phenyl and propenyloxy groups.

    2-Phenyl-4H-1-benzopyran-4-one: Lacks the propenyloxy group.

    5-Hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one: Contains hydroxyl and methoxy groups instead of the propenyloxy group.

Uniqueness: 4H-1-Benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)- is unique due to the presence of both the phenyl and propenyloxy groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

65679-28-9

Molekularformel

C18H14O3

Molekulargewicht

278.3 g/mol

IUPAC-Name

2-phenyl-7-prop-2-enoxychromen-4-one

InChI

InChI=1S/C18H14O3/c1-2-10-20-14-8-9-15-16(19)12-17(21-18(15)11-14)13-6-4-3-5-7-13/h2-9,11-12H,1,10H2

InChI-Schlüssel

ANMSUCJCBYNJBT-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.